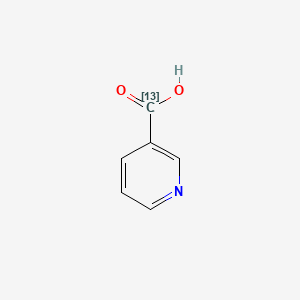
3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of Functional Groups: The hydroxyl, methylthio, and trifluoromethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
科学的研究の応用
3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indolinones.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, indolinones can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
3-Hydroxyindolin-2-one: Lacks the methylthio and trifluoromethyl groups.
6-Methylthioindolin-2-one: Lacks the hydroxyl and trifluoromethyl groups.
3-(Trifluoromethyl)indolin-2-one: Lacks the hydroxyl and methylthio groups.
Uniqueness
The presence of the hydroxyl, methylthio, and trifluoromethyl groups in 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H8F3NO2S |
|---|---|
分子量 |
263.24 g/mol |
IUPAC名 |
3-hydroxy-6-methylsulfanyl-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO2S/c1-17-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
InChIキー |
XSSTWAIOCDYENT-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


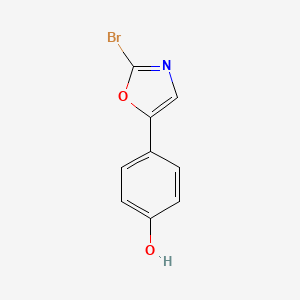


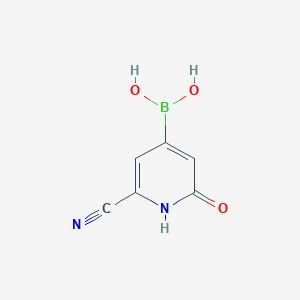




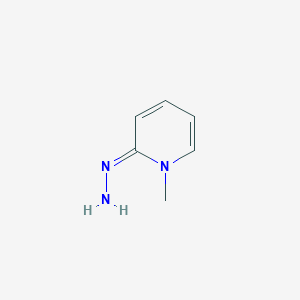
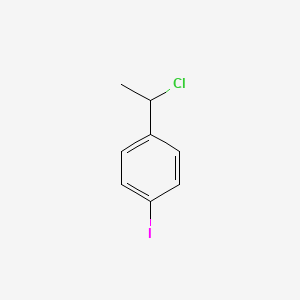
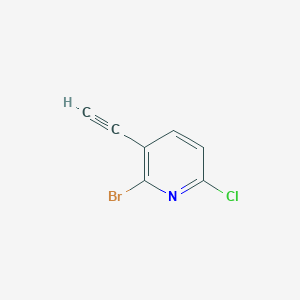
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)
